![molecular formula C21H26N2O4S B4014833 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)

4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide

Descripción general

Descripción

4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide, also known as MPSB, is a benzamide derivative that has been studied extensively for its potential applications in scientific research. MPSB is a small molecule that has been shown to have various biochemical and physiological effects, making it an attractive compound for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Aplicaciones Científicas De Investigación

Radiosynthesis in Serotonin Receptor Studies

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, a derivative closely related to the compound , has been explored for its application in studying serotonin-5HT2-receptors. It has been radioiodinated for use as a tracer in γ-emission tomography, showing high affinity and marked selectivity for 5HT2-receptors in vitro. This application is significant for brain studies, particularly in identifying and understanding the distribution of serotonin receptors (Mertens et al., 1994).

Pharmacological Properties in Gastrointestinal Motility

A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with modifications at the piperidine ring, have been synthesized for their effects on gastrointestinal motility. These compounds, including derivatives of the primary compound , have shown promising results as selective serotonin 4 receptor agonists, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the specified compound, have demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. This is especially pertinent in the development of treatments for conditions like Alzheimer's disease. The introduction of specific substituents dramatically enhanced the activity, underscoring the potential of such compounds in therapeutic applications (Sugimoto et al., 1990).

Antibacterial Activities

Novel derivatives including sulfonamides and benzamides with piperidine structures have been synthesizedand evaluated for their antibacterial properties. These compounds, bearing a structural resemblance to 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide, showed significant antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antibacterial agents (Vinaya et al., 2008).

Solid Phase Synthesis in Crystal Structure Analysis

The solid phase synthesis technique has been applied to N-p-Methylbenzyl benzamide, a compound structurally similar to the one . This approach not only facilitates the synthesis of such compounds but also aids in understanding their crystal structures, which is crucial for designing drugs with specific properties (Luo & Huang, 2004).

Serotonin Receptor Agonist for Gastrointestinal Motility

In the context of gastrointestinal motility, specific benzamide derivatives structurally related to the main compound have been synthesized and evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown potential as prokinetic agents, enhancing gastrointestinal motility and presenting promising profiles for oral bioavailability (Sonda et al., 2003).

Cannabinoid Receptor System Exploration

Compounds including sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine based structures have been studied within the cannabinoid receptor system. These research efforts provide valuable insights for forensic and clinical investigations related to new psychoactive substances (NPS), including synthetic cannabinoid receptor agonists (SCRAs) (Brandt et al., 2020).

Metal Complex Synthesis in Antibacterial Studies

Metal complexes involving benzamides and piperidine derivatives have been synthesized and studied for their structural features and antibacterial activities. This research offers insights into the use of these compounds in developing new antibacterial agents, with some showing potent activities against various bacterial strains (Khatiwora et al., 2013).

Propiedades

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-17-11-14-23(15-12-17)28(25,26)20-9-7-18(8-10-20)21(24)22-13-16-27-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRKNTGFUHQUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

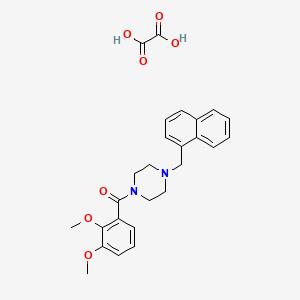

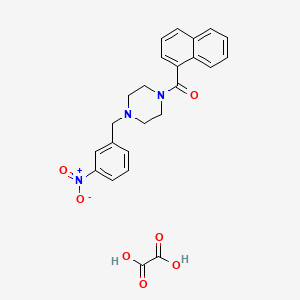

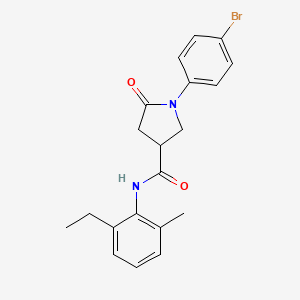

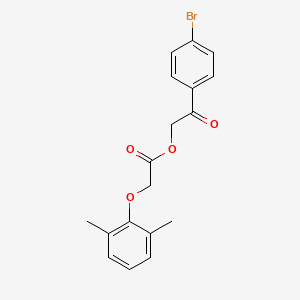

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)

![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)

![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)

![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)

![1-({1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methyl)-2-pyrrolidinone bis(trifluoroacetate) (salt)](/img/structure/B4014834.png)

![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)

![2-[1-(cyclohexylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4014843.png)